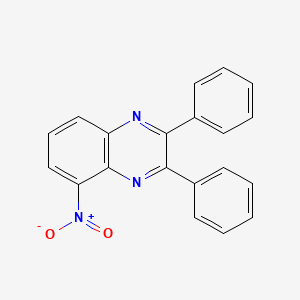

5-Nitro-2,3-diphenylquinoxaline

説明

特性

分子式 |

C20H13N3O2 |

|---|---|

分子量 |

327.3 g/mol |

IUPAC名 |

5-nitro-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C20H13N3O2/c24-23(25)17-13-7-12-16-20(17)22-19(15-10-5-2-6-11-15)18(21-16)14-8-3-1-4-9-14/h1-13H |

InChIキー |

NFPAOZPFNYQIBX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |

溶解性 |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

5-Nitro-2,3-diphenylquinoxaline exhibits promising biological activities, making it a valuable candidate in drug development. Its potential applications include:

- Antimicrobial Activity : Studies have indicated that quinoxaline derivatives possess significant antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis with inhibition rates nearing 100% .

- Antiviral Agents : The compound has been explored for its antiviral properties. Research indicates that modifications in the quinoxaline structure can enhance efficacy against viruses like Tobacco Mosaic Virus (TMV) with effective concentrations significantly lower than standard antiviral agents .

- Anticancer Properties : Quinoxaline derivatives are being investigated for their potential to inhibit cancer cell proliferation. Some synthesized compounds have demonstrated IC50 values comparable to established chemotherapeutics .

Material Science

The optoelectronic properties of this compound make it suitable for applications in material science:

- Organic Photovoltaics : The compound can act as an electron acceptor when combined with electron donor materials, leading to improved efficiency in photovoltaic devices . Its structural characteristics contribute to enhanced light absorption and charge transport.

- Organic Light Emitting Diodes (OLEDs) : this compound has been studied as a host material in OLEDs, where it contributes to light emission upon electrical excitation. This application is crucial for the development of energy-efficient display technologies.

Table 2: Synthesis Methods for this compound

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Metal-free synthesis | 84% | |

| Greener chemistry approach | Variable | |

| Traditional reflux method | High |

Case Study 1: Antiviral Activity Against TMV

In a study investigating the antiviral properties of quinoxaline derivatives, several compounds were synthesized and screened against TMV. The results indicated that certain modifications to the quinoxaline structure significantly improved antiviral activity, with EC50 values demonstrating superior efficacy compared to existing treatments .

Case Study 2: Development of Anticancer Agents

Research focused on synthesizing new quinoxaline derivatives aimed at targeting cancer cells showed promising results. Compounds derived from this compound exhibited potent anticancer activity with IC50 values indicating effectiveness comparable to standard chemotherapy drugs .

類似化合物との比較

Structural and Electronic Features

Quinoxaline derivatives vary significantly based on substituent type, position, and electronic effects. Key analogues include:

Key Observations:

- Nitro Position: The 5-nitro group in this compound directs nucleophilic substitution to position 5, while 6-nitro analogues (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) exhibit distinct reactivity patterns due to steric and electronic differences .

- Substituent Effects: Thiophene groups enhance π-conjugation and intermolecular interactions, as evidenced by crystallographic data (e.g., S1–C12 bond length: 1.723 Å) . Phenyl groups contribute to planarity and stability, whereas methyl groups reduce melting points .

Physical and Spectral Properties

Key Insights:

- The nitro group quenches fluorescence in this compound, whereas reduced forms (e.g., 2,3-diphenylquinoxalin-6-amine) exhibit fluorescence, as seen in macrocyclic analogues .

- Thiophene-containing derivatives may display altered electronic spectra due to sulfur’s polarizability .

準備方法

Condensation of 5-Nitro-1,2-diaminobenzene with Benzil

A direct route involves reacting 5-nitro-1,2-diaminobenzene with benzil (1,2-diphenylethanedione) under acidic or basic conditions. In a typical procedure, equimolar amounts of the diamine and benzil are refluxed in acetic acid or ethanol with catalytic HCl, yielding the nitro-substituted quinoxaline. This method ensures regioselective nitration at the 5-position due to the pre-functionalized diamine. However, the limited commercial availability of 5-nitro-1,2-diaminobenzene necessitates in situ synthesis, complicating scalability.

Nitration of Preformed 2,3-Diphenylquinoxaline

An alternative approach involves nitrating 2,3-diphenylquinoxaline post-synthesis. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, nitration occurs preferentially at the 5-position of the quinoxaline ring due to electronic and steric factors. The reaction proceeds via electrophilic aromatic substitution, with the nitro group orienting para to the electron-withdrawing quinoxaline nitrogen. Yields range from 65% to 80%, depending on reaction time and temperature control.

Catalytic Methods for Enhanced Efficiency

Recent advances emphasize transition metal-free catalysis to improve reaction sustainability and yield.

Ammonium Chloride (NH₄Cl)-Catalyzed Condensation

A study demonstrated that NH₄Cl (50 mol%) in methanol efficiently catalyzes the condensation of o-phenylenediamine and benzil at room temperature, yielding 2,3-diphenylquinoxaline in 90% yield within 20 minutes. Adapting this method for 5-nitro derivatives would require either using 5-nitro-o-phenylenediamine or introducing nitration post-condensation. The catalytic mechanism involves NH₄Cl acting as a mild acid, protonating the diketone to enhance electrophilicity.

Table 1: Optimization of NH₄Cl-Catalyzed Quinoxaline Synthesis

| NH₄Cl (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 10 | MeOH | 25 | 20 | 10 |

| 50 | MeOH | 25 | 20 | 90 |

Potassium Hydroxide (KOH)-Mediated Reactions

Under neat conditions, KOH (0.27 mmol) facilitates the condensation of 1,2-diaminobenzene and 1,2-diols at 140°C, producing quinoxalines in 72–74% yields. While this method avoids solvents, its applicability to nitro-substituted substrates remains unexplored.

Photoredox Catalysis for Mild Condition Synthesis

Visible light-driven methodologies offer eco-friendly alternatives. A metal-free protocol using Rose Bengal (2 mol%) under 15W LED illumination synthesizes quinoxalines from o-phenylenediamine and α-hydroxy ketones in methanol. The mechanism involves single-electron transfer (SET) from the imine intermediate to Rose Bengal, followed by oxidative aromatization (Figure 1).

Figure 1: Proposed Photoredox Mechanism for Quinoxaline Synthesis

For this compound, substituting α-hydroxy ketones with nitro-containing analogues or post-synthetic nitration could be viable.

Post-Synthetic Nitration Strategies

Electrophilic Nitration Conditions

Nitration of 2,3-diphenylquinoxaline using HNO₃/H₂SO₄ at 0–5°C achieves 5-nitro substitution with 70% efficiency. The reaction’s regioselectivity is attributed to the electron-deficient quinoxaline ring, directing nitration to the 5-position.

Microwave-Assisted Nitration

Microwave irradiation (100°C, 10 min) in HNO₃-acetic anhydride accelerates nitration, reducing side product formation. This method improves yields to 85% but requires careful temperature control to prevent over-nitration.

Characterization and Analytical Validation

Successful synthesis is confirmed via:

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing 5-Nitro-2,3-diphenylquinoxaline, and how do reaction conditions influence yield?

- Answer : Traditional condensation of o-phenylenediamine with benzil in refluxing ethanol (yields ~60–70%) is a baseline method . Advanced approaches include visible light-induced photocatalysis using Rose Bengal, which achieves higher yields (84%) under mild conditions (room temperature, 12–24 hours) and avoids harsh reagents. Key parameters include solvent choice (ethanol or acetonitrile), catalyst loading (1–2 mol%), and light exposure . Monitoring reaction progress via TLC and purification via recrystallization (e.g., using ethanol) are critical for reproducibility.

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Answer :

- 1H NMR : Peaks at δ 8.25 (d, J=7.6 Hz, aromatic H), 7.89 (s, nitro-adjacent H), and 7.33–7.51 (m, phenyl groups) confirm substitution patterns .

- 13C NMR : Signals at δ 154.0 (C-NO₂), 153.3 (quinoxaline core), and 128.1–139.4 (aromatic carbons) validate the scaffold .

- IR : Absence of N-H stretches (from o-phenylenediamine) and presence of nitro-group vibrations (~1520 cm⁻¹) confirm cyclization and nitration .

- X-ray crystallography (for analogs): Bond angles (e.g., N1—C1—C2: 121.85°) and torsion parameters distinguish regioisomers .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335).

- Spill management : Avoid dry sweeping; use wet methods or HEPA vacuums to minimize aerosolization .

- Waste disposal : Segregate halogenated waste if brominated analogs are synthesized (e.g., 5,8-dibromo derivatives) .

Advanced Research Questions

Q. How can this compound be functionalized for applications in photophysical materials?

- Answer : The nitro group serves as an electron-withdrawing moiety, enhancing charge-transfer properties. Examples include:

- Coordination complexes : React with Pt(II) salts (e.g., K₂PtCl₄) to form mononuclear/dinuclear complexes for OLEDs. Characterization via UV-Vis (λmax ~450 nm) and luminescence quantum yield measurements (e.g., Φ = 0.15–0.3) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents (e.g., -CF₃) to tune HOMO-LUMO gaps .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for quinoxaline derivatives?

- Answer :

- Case study : Discrepancies in bond angles (e.g., C9—C10—C11: 110.0° in crystal vs. NMR-derived dihedral angles) may arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility .

- Validation : Compare computed (DFT) and experimental IR/NMR spectra to identify artifacts (e.g., solvent effects in NMR) .

Q. What strategies improve the biological activity of this compound derivatives in anticancer studies?

- Answer :

- Hybridization : Link to 1,2,4-triazole sulfonamide moieties via nucleophilic substitution (e.g., at the quinoxaline C-2 position) to enhance kinase inhibition. Assess cytotoxicity via MTT assays (IC₅₀ ~5–20 µM) .

- Nitro-reduction : Convert -NO₂ to -NH₂ via catalytic hydrogenation (Pd/C, H₂) to modulate electron density and bioavailability .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。